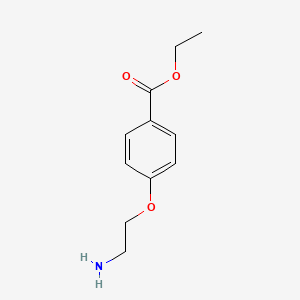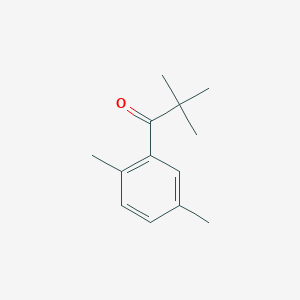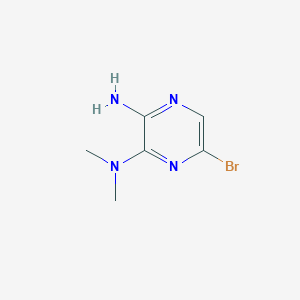
2-(4-Hydroxyphenyl)-2-methylpropanenitrile
概述
描述
2-(4-Hydroxyphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a hydroxyphenyl group attached to a nitrile group through a methyl-propane linkage
准备方法
The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with acetone cyanohydrin in the presence of a base, such as sodium hydroxide, to form the desired nitrile compound. The reaction conditions typically include a temperature range of 20-30°C and a reaction time of several hours to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often incorporate advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance the efficiency and scalability of the production process.
化学反应分析
2-(4-Hydroxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
2-(4-Hydroxyphenyl)-2-methylpropanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to oxidative stress and microbial infections.
Industry: It is utilized in the production of polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final products.
作用机制
The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The hydroxy group plays a crucial role in this mechanism by donating hydrogen atoms to neutralize reactive oxygen species.
In terms of antimicrobial activity, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes, leading to the inhibition of microbial growth.
相似化合物的比较
2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be compared with other similar compounds, such as 4-hydroxybenzaldehyde and 2-(4-hydroxyphenyl)ethanol.
4-Hydroxybenzaldehyde: This compound shares the hydroxyphenyl group but lacks the nitrile and methyl-propane linkage, resulting in different chemical properties and reactivity.
2-(4-Hydroxyphenyl)ethanol: This compound has a similar hydroxyphenyl group but features an ethanol linkage instead of a nitrile group, leading to variations in its chemical behavior and applications.
属性
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSAEFOSSDVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560055 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55770-61-1 | |
| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)





![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)





